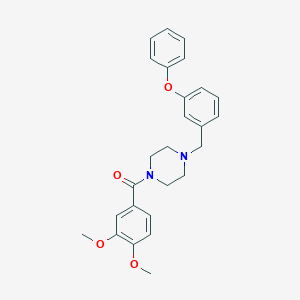![molecular formula C17H23ClN2O3 B247848 1-[(4-Chlorophenoxy)acetyl]-4-(3-methylbutanoyl)piperazine](/img/structure/B247848.png)
1-[(4-Chlorophenoxy)acetyl]-4-(3-methylbutanoyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-Chlorophenoxy)acetyl]-4-(3-methylbutanoyl)piperazine is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound belongs to the class of piperazine derivatives and has been found to have various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 1-[(4-Chlorophenoxy)acetyl]-4-(3-methylbutanoyl)piperazine is not fully understood. However, it has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been found to inhibit the growth of fungi by disrupting the fungal cell membrane.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been found to induce oxidative stress and DNA damage in cancer cells. It has also been found to inhibit the growth of fungal cells by disrupting the fungal cell membrane. In addition, it has been found to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-[(4-Chlorophenoxy)acetyl]-4-(3-methylbutanoyl)piperazine in lab experiments include its high purity and good yields. It is also relatively easy to synthesize. However, its mechanism of action is not fully understood, which limits its potential applications in research.
Direcciones Futuras
There are several future directions for research on 1-[(4-Chlorophenoxy)acetyl]-4-(3-methylbutanoyl)piperazine. One direction is to study its potential use in cancer therapy in more detail. Another direction is to study its potential use in the treatment of fungal infections. Further research is also needed to fully understand its mechanism of action and to identify any potential side effects.
Conclusion:
In conclusion, this compound is a chemical compound that has potential applications in various scientific research areas. Its synthesis method has been optimized to produce high yields of the compound with good purity. It has been found to have anticancer and antifungal properties, and has been studied for its potential use in cancer therapy and the treatment of fungal infections. Further research is needed to fully understand its mechanism of action and to identify any potential side effects.
Métodos De Síntesis
The synthesis of 1-[(4-Chlorophenoxy)acetyl]-4-(3-methylbutanoyl)piperazine involves the reaction of 4-chlorophenoxyacetic acid with 3-methylbutanoyl chloride in the presence of triethylamine. The resulting intermediate is then reacted with piperazine to obtain the final product. The synthesis method has been optimized to produce high yields of the compound with good purity.
Aplicaciones Científicas De Investigación
1-[(4-Chlorophenoxy)acetyl]-4-(3-methylbutanoyl)piperazine has potential applications in various scientific research areas. It has been found to have anticancer properties and has been studied for its potential use in cancer therapy. It has also been found to have antifungal properties and has been studied for its potential use in the treatment of fungal infections.
Propiedades
Fórmula molecular |
C17H23ClN2O3 |
|---|---|
Peso molecular |
338.8 g/mol |
Nombre IUPAC |
1-[4-[2-(4-chlorophenoxy)acetyl]piperazin-1-yl]-3-methylbutan-1-one |
InChI |
InChI=1S/C17H23ClN2O3/c1-13(2)11-16(21)19-7-9-20(10-8-19)17(22)12-23-15-5-3-14(18)4-6-15/h3-6,13H,7-12H2,1-2H3 |
Clave InChI |
JKHHXUARUGMKQE-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)N1CCN(CC1)C(=O)COC2=CC=C(C=C2)Cl |
SMILES canónico |
CC(C)CC(=O)N1CCN(CC1)C(=O)COC2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[4-(3-Ethoxy-4-methoxy-benzyl)-piperazin-1-yl]-2-p-tolyloxy-ethanone](/img/structure/B247765.png)
![1-[4-(2-Methoxybenzyl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone](/img/structure/B247766.png)
![1-[4-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone](/img/structure/B247767.png)

![1-(5-Bromo-2-methoxybenzyl)-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B247769.png)
![1-(3-Methoxybenzyl)-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B247770.png)
![1-(3-Fluorobenzyl)-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B247772.png)



![1-[4-(4-Methylcyclohexyl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone](/img/structure/B247780.png)
![1-[(4-Bromophenoxy)acetyl]-4-(3-ethoxy-4-methoxybenzyl)piperazine](/img/structure/B247784.png)

![1-[(3-Methylphenoxy)acetyl]-4-(2,3,4-trimethoxybenzyl)piperazine](/img/structure/B247786.png)